2-(2-amino-1,3-thiazol-4-yl)propan-2-ol
Description
Properties
CAS No. |
752242-49-2 |
|---|---|
Molecular Formula |
C6H10N2OS |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves the condensation of α-halocarbonyl compounds with thioamides. For 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol, the reaction typically employs 2-bromo-1-propanol and thiourea derivatives under basic conditions. Key parameters include:
-
Temperature : 80–90°C
-
Solvent : Dimethylformamide (DMF) or ethanol
-
Base : Potassium carbonate or triethylamine
Yields range from 65% to 78%, with purity dependent on post-synthesis purification steps such as recrystallization or column chromatography.
Substitution Reactions with Amino Alcohols
An alternative approach involves substituting pre-formed thiazole derivatives with amino alcohols. For example, 4-bromothiazole reacts with 2-amino-2-propanol in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. This method offers higher regioselectivity but requires inert atmospheres and specialized catalysts.
| Parameter | Optimized Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12–16 hours |
| Yield | 72% |
Reaction Condition Optimization
Temperature and pH Control
Maintaining a pH of 8–9 during thiazole ring formation prevents decomposition of the amino alcohol component. Elevated temperatures (90–130°C) accelerate ring closure but risk side reactions such as oxidation of the hydroxyl group. A balanced protocol involves:
Solvent Selection
Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol facilitates easier purification. Comparative studies reveal:
| Solvent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| DMF | 78 | 92 | <5% N-formyl byproducts |
| Ethanol | 65 | 88 | 10–12% dimeric species |
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities adopt continuous flow reactors to improve efficiency and scalability. Key advantages include:
Purification Protocols
Industrial purification involves a multi-step process:
-
Liquid-Liquid Extraction : Separation using toluene/water mixtures removes unreacted starting materials.
-
Crystallization : Methanol recrystallization achieves >95% purity.
Mechanistic Insights
Nucleophilic Attack Pathways
The amino alcohol’s hydroxyl group acts as a nucleophile, attacking the electrophilic carbon adjacent to the thiazole sulfur. Density functional theory (DFT) calculations indicate a two-step mechanism:
Byproduct Formation
Common byproducts include:
-
Dimeric Adducts : Result from hydroxyl group cross-coupling.
-
Oxidized Species : Due to aerial oxidation under basic conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Hantzsch Synthesis | 78 | 92 | 450 |
| Suzuki-Miyaura Coupling | 72 | 95 | 1,200 |
| Continuous Flow | 82 | 96 | 380 |
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which have significant biological and chemical applications .
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol exhibits significant antimicrobial properties. Its structural similarity to other bioactive compounds suggests potential efficacy against various pathogens. Preliminary studies have shown that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Mechanism of Action
Interaction studies reveal that this compound may interact with multiple biological targets, which could elucidate its pharmacodynamics and therapeutic potential. Understanding these interactions is critical for optimizing its use in drug development.
Material Science Applications
The compound's unique properties also extend to materials science. Its ability to form stable complexes with metals and other organic molecules allows it to be utilized in synthesizing novel materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance mechanical properties or impart antimicrobial characteristics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
Case Study 2: Material Enhancement
In another study focusing on material science applications, the incorporation of this compound into polymer composites resulted in enhanced thermal stability and mechanical strength. The modified polymers exhibited improved resistance to microbial colonization, showcasing the compound's dual functionality as both a reinforcing agent and an antimicrobial additive.
Mechanism of Action
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to antimicrobial or antiviral effects. The exact mechanism may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol and related thiazole derivatives:
Key Observations:
- Propan-2-ol vs. Acetamide : The propan-2-ol group in the target compound contrasts with Mirabegron’s acetamide-phenethyl chain, which enhances receptor binding for beta-3 agonism .
- Bi-heterocyclic Hybrids: Propanamide derivatives (e.g., 7a-l) incorporate oxadiazole rings, improving urease inhibition (IC₅₀ values: 8–32 µM) and reducing cytotoxicity compared to monocyclic thiazoles .
- Antibiotic Activity : Aztreonam’s β-lactam and sulfonic acid groups enable Gram-negative bacterial cell wall disruption, a feature absent in the target compound .
Enzyme Inhibition
- Urease Inhibition : Bi-heterocyclic propanamides (e.g., 7a-l) exhibit potent urease inhibition (IC₅₀: 8.2 µM for 7c) due to oxadiazole-thiol interactions with the enzyme’s active site . The target compound lacks this activity, emphasizing the role of additional heterocycles.
Cytotoxicity
- Propanamide derivatives (7a-l) demonstrate low cytotoxicity (LD₅₀ > 500 µM in HEK293 cells), whereas thiazole-phenyltriazole hybrids (e.g., chlorobenzylated analogs) show moderate anti-proliferative activity in melanoma cells .
Physicochemical Properties
- Molecular Weight : The target compound’s low molecular weight (158.20 g/mol) contrasts with Mirabegron (396.51 g/mol), reflecting its role as a fragment rather than a drug candidate .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-amino-1,3-thiazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. For example, derivatives of this scaffold are prepared by reacting 3-chloropentane-2,4-dione with thiourea under reflux in acetone, followed by neutralization with sodium acetate and recrystallization from methanol . Optimization involves adjusting reaction time, temperature (e.g., 80°C for 3–5 hours), and stoichiometric ratios to minimize side products. IR, NMR, and elemental analysis are critical for verifying purity .
Q. How can structural characterization of this compound be systematically performed?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiazole protons at δ 6.8–7.2 ppm and hydroxyl protons at δ 1.5–2.0 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amino group) .
- Elemental Analysis : Validate empirical formulas (e.g., C₆H₉N₃OS requires C 42.58%, H 5.36%) .
Q. What crystallographic tools are recommended for resolving its solid-state structure?
- Methodology : Use SHELX software for structure refinement. SHELXL is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twin refinement . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for N-H⋯O interactions). For example, the hydroxyl group may form intermolecular bonds with thiazole nitrogen, stabilizing the lattice. Use Mercury or PLATON to visualize and quantify these interactions .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for derivatives?
- Methodology : If NMR suggests conformational flexibility (e.g., rotamers), compare with X-ray data to identify dominant solid-state conformers. For unresolved discrepancies, perform DFT calculations (e.g., Gaussian 16) to model solution-phase dynamics and validate against experimental spectra .
Q. How can synthetic byproducts be identified and mitigated during scale-up?
- Methodology : Use LC-MS or HPLC-PDA to detect impurities (e.g., unreacted thiourea or over-acetylated derivatives). Adjust purification protocols:
- Recrystallization : Optimize solvent polarity (e.g., switch from methanol to ethyl acetate for better selectivity) .
- Chromatography : Employ silica gel columns with gradient elution (e.g., hexane:EtOAc 70:30 → 50:50) .
Q. What bioassay frameworks are suitable for evaluating its biological activity?
- Methodology : Design dose-response assays (e.g., 1–100 µM) in target systems (e.g., antimicrobial or anticancer models). Use derivatives like 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid as positive controls. Validate results with triplicate experiments and statistical analysis (p < 0.05 via ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
